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Compound of Interest

Compound Name: 3-(Aminomethyl)-5-chloropyridine

Cat. No.: B591230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 3-(Aminomethyl)-5-chloropyridine. Due to the limited availability of published

experimental spectra for this specific molecule, the data presented herein is a predictive

analysis based on the known spectral characteristics of structurally related compounds,

including 3-(aminomethyl)pyridine and 3-chloropyridine. This document is intended to serve as

a reference for researchers involved in the synthesis, identification, and characterization of this

and similar molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-(Aminomethyl)-5-chloropyridine. These values

are estimations derived from the analysis of its constituent functional groups and the influence

of the chlorine substituent on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 Singlet 1H H-2 (Pyridine)

~7.7 Singlet 1H H-4 (Pyridine)

~8.4 Singlet 1H H-6 (Pyridine)

~3.9 Singlet 2H -CH₂- (Aminomethyl)

~1.6 (broad) Singlet 2H -NH₂ (Amino)

Note: Chemical shifts are referenced to a standard internal solvent peak. The broadness of the

-NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~148 C-2 (Pyridine)

~138 C-3 (Pyridine)

~135 C-4 (Pyridine)

~132 C-5 (Pyridine)

~147 C-6 (Pyridine)

~45 -CH₂- (Aminomethyl)

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Broad N-H stretch (Amine)

3100-3000 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1600-1580 Strong C=N stretch (Pyridine ring)

1470-1430 Strong C=C stretch (Pyridine ring)

1100-1000 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

142/144
Molecular ion peak [M]⁺ (due to ³⁵Cl and ³⁷Cl

isotopes)

125/127 [M-NH₃]⁺

107 [M-Cl]⁺

77 [Pyridine]⁺ fragment

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above. These methodologies are standard practices in organic compound

characterization.

NMR Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 3-(Aminomethyl)-5-chloropyridine is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[1]
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The sample is thoroughly mixed to ensure homogeneity.[1]

Data Acquisition:

The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

The magnetic field is locked onto the deuterium signal of the solvent.[1]

Shimming is performed to optimize the homogeneity of the magnetic field.[1][2]

For ¹H NMR, a standard one-dimensional proton experiment is run. For ¹³C NMR, a proton-

decoupled experiment is typically used.

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[2]

IR Spectroscopy
Sample Preparation (Thin Solid Film Method):

A small amount of solid 3-(Aminomethyl)-5-chloropyridine (approx. 50 mg) is dissolved in

a few drops of a volatile solvent like methylene chloride or acetone.[2]

One drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2]

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

Data Acquisition:

The salt plate is placed in the sample holder of an FTIR spectrometer.[2]

A background spectrum of the clean salt plate is recorded.

The infrared spectrum of the sample is then recorded. The instrument measures the

absorption of infrared radiation at different frequencies.[3][4]

Mass Spectrometry
Sample Preparation:
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A dilute solution of 3-(Aminomethyl)-5-chloropyridine is prepared in a suitable volatile

solvent (e.g., methanol or acetonitrile).

For some ionization techniques, the sample may be mixed with a matrix solution.

Data Acquisition:

The sample is introduced into the mass spectrometer.

The molecules are ionized using an appropriate technique, such as Electrospray Ionization

(ESI) or Electron Impact (EI). This process generates charged molecules or fragments.[5]

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

[5]

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like 3-(Aminomethyl)-5-chloropyridine.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-
(Aminomethyl)-5-chloropyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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